1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide
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Overview
Description
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by the presence of a sulfonamide group attached to the benzotriazole ring, which imparts unique chemical and physical properties. Benzotriazoles are known for their applications in various fields, including corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide is copper and brass . These metals are commonly used in various industries, including aviation and plumbing. The compound acts on these metals to prevent their corrosion, thereby extending their lifespan and maintaining their functionality .
Mode of Action
This compound interacts with its targets (copper and brass) by forming a protective layer on their surfaces . This layer acts as a barrier, preventing corrosive substances from coming into contact with the metal. As a result, the rate of corrosion is significantly reduced, preserving the integrity of the metal.
Biochemical Pathways
Its primary function is to prevent the oxidation of copper and brass, which is a key step in the corrosion process . By inhibiting this step, the compound effectively disrupts the pathway leading to corrosion.
Result of Action
The primary result of the action of this compound is the protection of copper and brass from corrosion . This has significant implications for the longevity and functionality of these metals in various industrial applications. For example, in the aviation industry, it can help to maintain the integrity of aircraft components, thereby enhancing safety and reducing maintenance costs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness may be reduced in highly acidic or alkaline conditions, which can accelerate the corrosion process. Additionally, environmental factors such as temperature, humidity, and the presence of other chemicals can also impact its stability and efficacy .
Preparation Methods
The synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide typically involves the following steps:
Diazotization and Cyclization: The starting material, 1-methyl-1H-1,2,3-benzotriazole, undergoes diazotization followed by cyclization in the presence of acetic acid to form the desired sulfonamide derivative.
Industrial Production: Industrial production methods may involve the use of methyl ortho-phenylenediamine and ethylhexyl nitrite as raw materials, with ethylhexanol as the solvent.
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require acidic or basic catalysts.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted benzotriazole derivatives.
Scientific Research Applications
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the formulation of corrosion inhibitors, particularly for copper and brass, and in the production of deicing and anti-icing fluids for aircraft
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide can be compared with other benzotriazole derivatives:
Similar Compounds: Similar compounds include 5-methyl-1H-benzotriazole, 4-methyl-1H-benzotriazole, and 6-methyl-1H-benzotriazole.
Uniqueness: The presence of the sulfonamide group in this compound imparts unique properties, such as enhanced solubility in water and increased reactivity in certain chemical reactions.
Properties
IUPAC Name |
1-methylbenzotriazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDETZGLFWGCAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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